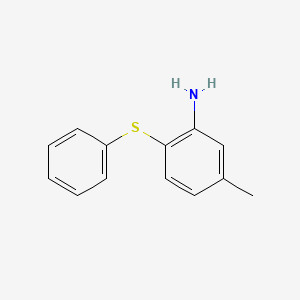
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione
Übersicht
Beschreibung
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, in particular, features a nitroaniline group and a phenylsulfanyl group attached to the anthracene-9,10-dione core, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to aniline to form 4-nitroaniline.
Sulfurization: Introduction of a phenylsulfanyl group to anthracene-9,10-dione.
Coupling Reaction: Coupling of 4-nitroaniline with the phenylsulfanyl-anthracene-9,10-dione under suitable conditions, possibly using a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The anthraquinone core can be reduced to anthracene.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione.
Wissenschaftliche Forschungsanwendungen
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving anthraquinones.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of dyes and pigments due to its anthraquinone core.
Wirkmechanismus
The mechanism of action of 1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitroaniline and phenylsulfanyl groups could play roles in binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminoanilino)-5-(phenylsulfanyl)anthracene-9,10-dione: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitroanilino)-5-(methylsulfanyl)anthracene-9,10-dione: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness
1-((4-Nitrophenyl)amino)-5-(phenylthio)anthracene-9,10-dione is unique due to the combination of its functional groups, which may impart distinct chemical reactivity and physical properties compared to other anthraquinones.
Eigenschaften
CAS-Nummer |
66012-15-5 |
|---|---|
Molekularformel |
C26H16N2O4S |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
1-(4-nitroanilino)-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C26H16N2O4S/c29-25-20-9-5-11-22(33-18-6-2-1-3-7-18)24(20)26(30)19-8-4-10-21(23(19)25)27-16-12-14-17(15-13-16)28(31)32/h1-15,27H |
InChI-Schlüssel |
STDPCQZORQLZPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














